molecular formula C19H23NO2S B2720997 2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 694484-10-1

2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2720997
M. Wt: 329.46
InChI Key: BGYLEKQDFJZHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” seems to be a complex organic molecule. It appears to contain an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a sulfonyl functional group attached to a 5-Isopropyl-2-methylphenyl group .

Scientific Research Applications

Stereochemical Aspects in Chemical Reactions

Tetrahydroisoquinoline derivatives undergo stereochemical transformations during substitution reactions with amines, leading to the formation of 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives with high yields and specific configurations, as determined by X-ray crystallography. These transformations highlight the compound's utility in stereochemical studies and organic synthesis (Sugiura et al., 1997).

Molecular Structure Analysis

The molecular structure and conformation of 4-fluoroisoquinoline-5-sulfonyl derivatives have been elucidated through X-ray crystallography, demonstrating the influence of sulfonyl substituents on the isoquinoline plane. This research provides insights into the steric effects and molecular conformations essential for designing compounds with desired biological activities (Ohba et al., 2012).

Inhibition of Protein Kinase C

Isoquinoline sulfonamides, including compounds structurally related to "2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline," have been investigated for their effects on protein kinase C inhibition. These compounds have shown significant inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation, suggesting their potential in studying immune responses and developing therapeutic agents (Juszczak & Russell, 1989).

Broad-Spectrum Antibacterial Agents

The synthesis and structural characterization of isothiazoloquinolones, derived from 2-sulfonylquinolone intermediates, have been reported. These compounds exhibit potent broad-spectrum antibacterial activity, effective against resistant organisms such as MRSA. This research underscores the importance of sulfonylquinolines in developing new antibiotics (Hashimoto et al., 2007).

properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-14(2)17-9-8-15(3)19(12-17)23(21,22)20-11-10-16-6-4-5-7-18(16)13-20/h4-9,12,14H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYLEKQDFJZHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

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